

# Physicochemical properties of 2,4-Dichloro-6-methyl-1,3,5-triazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dichloro-6-methyl-1,3,5-triazine

Cat. No.: B152017

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An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dichloro-6-methyl-1,3,5-triazine**

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of **2,4-Dichloro-6-methyl-1,3,5-triazine**. This compound is a key heterocyclic building block, and a thorough understanding of its properties is essential for its effective application in synthetic chemistry.

## Chemical Identity and Molecular Structure

**2,4-Dichloro-6-methyl-1,3,5-triazine** is a substituted heterocyclic compound built upon a stable 1,3,5-triazine core. The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature significantly influences the reactivity of the substituents attached to the ring carbons. The two chlorine atoms are highly susceptible to nucleophilic substitution, making this molecule a versatile intermediate in the synthesis of more complex structures.<sup>[1]</sup> The methyl group, in contrast, is relatively inert under typical nucleophilic substitution conditions.

Below is a summary of the key identifiers for **2,4-Dichloro-6-methyl-1,3,5-triazine**.

Identifier	Value
CAS Number	1973-04-2[2]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub> [3]
Molecular Weight	162.97 g/mol
IUPAC Name	2,4-dichloro-6-methyl-1,3,5-triazine[3]
SMILES	CC1=NC(=NC(=N1)Cl)Cl[3]
InChI	InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3[3]

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edge [fontname="Arial", fontsize=10];
```

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// Atom nodes
```

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C2 [label="C", pos="-1.3,-0.75!"];  
N3 [label="N", pos="1.3,-0.75!"];  
C4 [label="C", pos="0,-1.5!"];  
N5 [label="N", pos="-1.3,0.75!"];  
C6 [label="C", pos="1.3,0.75!"];  
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C_Me [label="CH3", pos="0,3!"];
```

```
// Bonds
```

```
N1 -- C2;  
C2 -- N3;  
N3 -- C4;  
C4 -- N5;  
N5 -- C6;  
C6 -- N1;
```

```
C2 -- Cl1;  
C6 -- Cl2;  
N1 -- C_Me;  
}
```

Caption: Molecular structure of **2,4-Dichloro-6-methyl-1,3,5-triazine**.

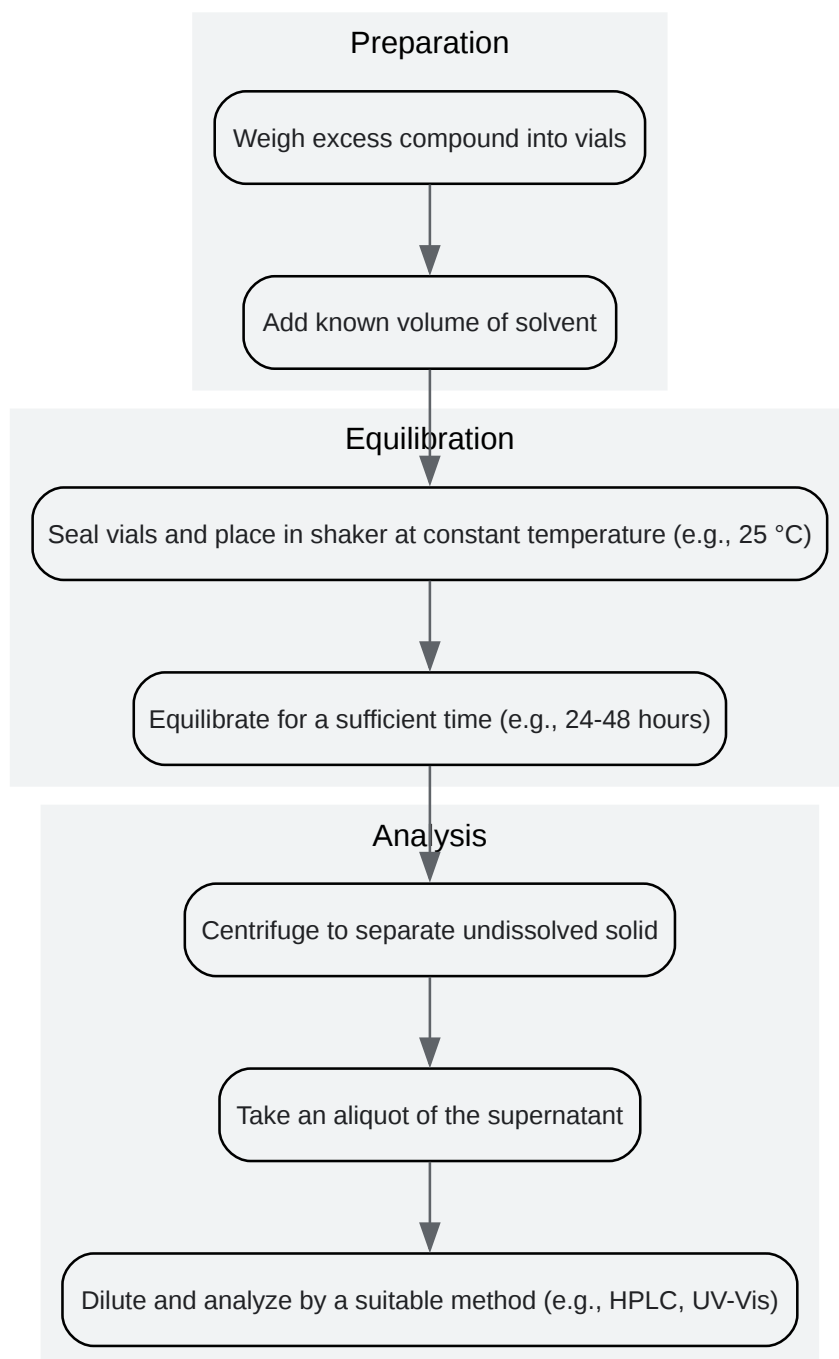
## Physicochemical Properties

The physical state and solubility of **2,4-Dichloro-6-methyl-1,3,5-triazine** are critical parameters for its handling, storage, and use in chemical reactions. While specific experimental data for some properties of this exact compound are not extensively published, we can infer its likely characteristics based on closely related analogs such as 2,4-dichloro-6-methoxy-1,3,5-triazine.<sup>[4][5]</sup>

Property	Predicted Value/Observation	Rationale/Reference
Appearance	White to off-white crystalline solid	Based on analogs like 2,4-dichloro-6-phenyl-1,3,5-triazine. <sup>[6]</sup>
Melting Point	Expected to be a solid with a defined melting point. For comparison, 2,4-dichloro-6-methoxy-1,3,5-triazine has a melting point of 86-88 °C. <sup>[5]</sup>	The presence of a planar, aromatic ring system and polar C-Cl bonds contributes to a stable crystal lattice.
Boiling Point	Expected to have a high boiling point. 2,4-dichloro-6-methoxy-1,3,5-triazine has a boiling point of 132-134 °C at 49 mmHg.	The molecular weight and polarity suggest significant intermolecular forces that require high energy to overcome.
Solubility	Limited solubility in water. Soluble in a range of organic solvents such as acetone, acetonitrile, dichloromethane, and tetrahydrofuran (THF). <sup>[4][7]</sup>	The hydrophobic triazine ring and methyl group limit aqueous solubility. Solubility in organic solvents is facilitated by dipole-dipole interactions. <sup>[7]</sup>

## Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility is paramount for its application in solution-phase chemistry. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of **2,4-Dichloro-6-methyl-1,3,5-triazine**.



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Caption: Workflow for experimental solubility determination.

- Preparation of Saturated Solutions:
  - Accurately weigh an excess amount of **2,4-Dichloro-6-methyl-1,3,5-triazine** into multiple vials.
  - To each vial, add a known volume of a specific organic solvent (e.g., 2 mL).
- Equilibration:
  - Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).
  - Allow the solutions to equilibrate for an adequate period (typically 24-48 hours) to ensure saturation.
- Sample Analysis:
  - After equilibration, centrifuge the vials to pellet the undissolved solid.
  - Carefully withdraw a known volume of the clear supernatant.
  - Dilute the supernatant with a suitable solvent and analyze its concentration using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
  - The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

## Spectral Characterization

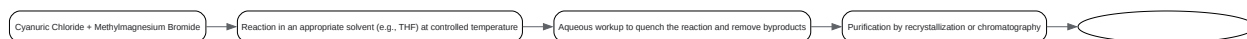
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Technique	Expected Observations
$^1\text{H}$ NMR	A singlet in the aliphatic region (around 2.5-3.0 ppm) corresponding to the methyl protons. The exact chemical shift will depend on the deuterated solvent used.
$^{13}\text{C}$ NMR	Three signals are expected: one for the methyl carbon and two for the triazine ring carbons. The carbons attached to chlorine will be downfield (around 170-175 ppm), and the carbon attached to the methyl group will also be in the aromatic region but at a slightly different chemical shift.[8][9]
IR Spectroscopy	Characteristic peaks for C=N stretching of the triazine ring (around 1500-1600 $\text{cm}^{-1}$ ) and C-Cl stretching (around 700-800 $\text{cm}^{-1}$ ).
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) with a characteristic isotopic pattern for two chlorine atoms ( $\text{M}^+$ , $\text{M}+2$ , $\text{M}+4$ in an approximate ratio of 9:6:1).[10] Fragmentation may involve the loss of a chlorine atom or the methyl group.

## Synthesis and Reactivity

### Synthesis

**2,4-Dichloro-6-methyl-1,3,5-triazine** is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[1][11] The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms on the cyanuric chloride is replaced by a methyl group. This is commonly achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide).[11]



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Caption: General synthesis workflow for **2,4-Dichloro-6-methyl-1,3,5-triazine**.

#### Generalized Synthetic Protocol:

- Dissolve cyanuric chloride in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution in an ice bath.
- Slowly add a solution of methylmagnesium bromide in an appropriate solvent. The stoichiometry is controlled to favor monosubstitution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
- Quench the reaction by carefully adding it to an acidic aqueous solution.
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate it under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2,4-Dichloro-6-methyl-1,3,5-triazine**.

## Reactivity

The two chlorine atoms on **2,4-Dichloro-6-methyl-1,3,5-triazine** are excellent leaving groups, making the compound a valuable substrate for nucleophilic aromatic substitution reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms to afford a variety of disubstituted triazine derivatives. The reactivity of the two chlorine atoms can be modulated by the reaction conditions, sometimes allowing for sequential and selective substitution.<sup>[1]</sup>



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Caption: Reactivity of **2,4-Dichloro-6-methyl-1,3,5-triazine** in nucleophilic substitution.

## Applications in Research and Development

The versatile reactivity of **2,4-Dichloro-6-methyl-1,3,5-triazine** makes it a valuable intermediate in several areas:

- **Drug Discovery:** The triazine scaffold is a common feature in many biologically active compounds. This molecule serves as a starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][12]
- **Agrochemicals:** Triazine derivatives have a long history of use as herbicides.[13] **2,4-Dichloro-6-methyl-1,3,5-triazine** can be used to synthesize new herbicidal compounds.
- **Materials Science:** The triazine ring can be incorporated into polymers and other materials to impart specific properties such as thermal stability and flame retardancy.[12]

## Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling **2,4-Dichloro-6-methyl-1,3,5-triazine**. Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[14]

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a respirator if handling the compound as a powder or if there is a risk of generating dust. [15]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[16]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[15]

## Conclusion

**2,4-Dichloro-6-methyl-1,3,5-triazine** is a synthetically versatile building block with a rich chemistry centered around the nucleophilic substitution of its two chlorine atoms. Its predictable reactivity, coupled with the stability of the triazine core, makes it a valuable tool for the synthesis of a wide array of functional molecules for applications in medicine, agriculture, and materials science. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

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- To cite this document: BenchChem. [Physicochemical properties of 2,4-Dichloro-6-methyl-1,3,5-triazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152017#physicochemical-properties-of-2-4-dichloro-6-methyl-1-3-5-triazine]

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